7-methoxy-2-methyl-4H-thiochromen-4-one

Description

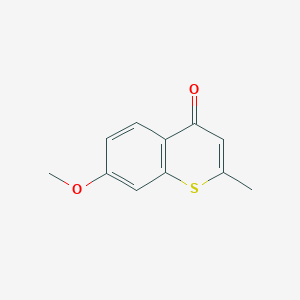

7-Methoxy-2-methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound derived from the thiochromenone scaffold. Its structure features a benzothiopyran-4-one core with a methoxy group at position 7 and a methyl group at position 2 (IUPAC: 7-methoxy-2-methyl-4H-1-benzothiopyran-4-one) . Thiochromenones are analogs of coumarins (chromen-2-ones) where the oxygen atom in the lactone ring is replaced by sulfur, significantly altering their electronic and physicochemical properties.

Properties

Molecular Formula |

C11H10O2S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

7-methoxy-2-methylthiochromen-4-one |

InChI |

InChI=1S/C11H10O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3 |

InChI Key |

DPFOGVYUZIQCKI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 7-Methoxy-2-methyl-4H-thiochromen-4-one

The compound can be synthesized using various methods, including cross-coupling reactions and cyclization processes. A notable synthetic route involves the use of 2-sulfinyl-thiochromones and arylboronic acids in a palladium-catalyzed cross-coupling reaction, which has shown to yield derivatives of thiochromenones efficiently . This method is significant as it allows for the introduction of various functional groups, enhancing the compound's versatility for further applications.

Table 1: Summary of Synthetic Methods for Thiochromenones

| Method | Description | Yield (%) |

|---|---|---|

| Cross-Coupling Reaction | Using arylboronic acids and sulfinyl-thiochromones | Moderate to Good (41–66%) |

| Michael Addition | Involves nucleophilic attack on α,β-unsaturated carbonyls | Variable |

| Cycloaddition | Forms thiochromene structures through cyclization | High |

Biological Activities

This compound displays a range of biological activities, making it a candidate for drug development. Research indicates that thiochromenes, including this compound, exhibit potential as:

- Anticancer Agents : Thiochromene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Agents : Studies suggest that compounds with thiochromene scaffolds possess significant antimicrobial properties against bacteria and fungi .

- Antioxidants : The antioxidant activity of thiochromenes contributes to their potential in treating oxidative stress-related diseases .

Table 2: Biological Activities of Thiochromenes

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress |

Case Studies and Research Findings

Several studies have highlighted the applications of thiochromene derivatives in medicinal chemistry:

- Anticancer Activity : A study demonstrated that specific thiochromene derivatives significantly inhibited the growth of breast cancer cells, showcasing their potential as anticancer therapeutics .

- Antimicrobial Efficacy : Research indicated that certain thiochromene compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

- Material Science Applications : Thiochromenes have been explored for their photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes due to their efficient biomolecular photoreaction capabilities .

Table 3: Case Studies on Thiochromene Derivatives

Comparison with Similar Compounds

Heteroatom Substitution: Thiochromenone vs. Chromenone

The replacement of oxygen with sulfur in the lactone ring (e.g., 4,7-dimethyl-2H-chromen-2-thione vs. 4,7-dimethyl-2H-chromen-2-one) introduces distinct structural and electronic changes:

The sulfur atom increases molecular polarizability and stabilizes charge-transfer interactions, enhancing applications in materials science and photochemistry .

Substituent Effects on Bioactivity

Methoxy vs. Hydroxy Groups

- 7-Methoxy-4-methylcoumarin (): The methoxy group at position 7 enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs like 5-hydroxy-7-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (apigenin derivative) .

- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (): Hydroxy groups facilitate hydrogen bonding, increasing solubility but reducing metabolic stability compared to methoxy derivatives .

Methyl vs. Aryl Substituents

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (): Bulky aryl groups (e.g., 4-methylphenyl) enhance π-π stacking interactions in crystal structures, improving thermal stability .

- 2-Methyl substitution (as in the target compound): Smaller methyl groups minimize steric hindrance, favoring enzyme binding in biological systems (e.g., antimicrobial activity) .

Preparation Methods

Substrate Preparation

- Starting Materials : 3-Methoxybenzenethiol (to introduce the 7-methoxy group) and ethyl acetoacetate (to provide the β-keto ester with a pre-existing methyl group).

- Thioether Formation : The thiol group of 3-methoxybenzenethiol reacts with the β-keto ester via nucleophilic substitution, forming a thioether intermediate. This step is typically catalyzed by acids such as methanesulfonic acid or polyphosphoric acid.

Cyclization

- Acid-Catalyzed Cyclization : The thioether undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄), forming the thiopyran ring. The methyl group from ethyl acetoacetate occupies the 2-position, while the methoxy group remains at the 7-position.

- Optimization : Yields for analogous thiochromenones via this route range from 40% to 65%, depending on the electron-donating effects of substituents and reaction conditions.

Cross-Coupling Strategies

Recent advances in transition metal-catalyzed cross-coupling have enabled selective functionalization of thiochromenones. While existing literature focuses on 2-aryl derivatives, adapting these methods for 2-methyl substitution presents both challenges and opportunities.

Palladium-Catalyzed Coupling with Methylboronic Acids

- Substrate Design : 2-Sulfinyl-7-methoxy-4H-thiochromen-4-one serves as the electrophilic partner, with the sulfinyl group acting as a leaving group.

- Catalytic System : Pd(OAc)₂/XPhos with Zn(OTf)₂ as a Lewis acid in DMF at 80°C.

- Mechanistic Pathway :

- Coordination : Zn(OTf)₂ activates the sulfinyl and carbonyl groups, enhancing electrophilicity at C-2.

- Oxidative Insertion : Pd(0) inserts into the C–S bond, forming a palladium-thiochromone intermediate.

- Transmetalation : Methylboronic acid transfers the methyl group to palladium.

- Reductive Elimination : The Pd–C bond cleaves, yielding this compound.

- Challenges : Methylboronic acids are less reactive than arylboronic acids, necessitating higher catalyst loadings (0.2–0.4 equiv Pd) and extended reaction times.

Cyclocondensation of Thiopenol Derivatives

A third route, inspired by the synthesis of 6-methyl-4H-thiochromene derivatives, involves cyclocondensation of substituted thiopenols with methyl-containing aldehydes or ketones.

Reaction Protocol

- Starting Materials : 4-Methoxythiopenol and methyl-substituted aldehydes (e.g., propionaldehyde).

- Cyclocondensation : Heated reflux in ethanol with piperidine as a base, facilitating Knoevenagel condensation and subsequent cyclization.

- Oxidation : The intermediate thiochromene is oxidized to the thiochromenone using H₂O₂ in acetic acid, achieving sulfone formation if required.

Yield Considerations

- Analogous reactions yield 56–68% for 6-methyl-4H-thiochromenes, suggesting comparable efficiency for 7-methoxy-2-methyl derivatives with optimized stoichiometry.

Dehydrogenation of Thiochroman-4-Ones

Thiochroman-4-ones (saturated analogs) can be dehydrogenated to introduce the α,β-unsaturation characteristic of thiochromen-4-ones.

Synthesis of 7-Methoxy-2-Methyl-Thiochroman-4-One

- Friedel-Crafts Route : React 3-methoxybenzenethiol with β-methyl-β-keto esters, followed by cyclization.

- Dehydrogenation : Treat the saturated thiochroman-4-one with DDQ (dichlorodicyanobenzoquinone) or Pd/C under aerobic conditions to form the conjugated enone.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | Simple, one-pot synthesis | Moderate yields, regioselectivity challenges | 40–65% |

| Cross-Coupling | High selectivity for C-2 substitution | Requires specialized catalysts/boronic acids | 30–50%* |

| Cyclocondensation | Compatible with diverse aldehydes/ketones | Multi-step oxidation required | 50–68% |

| Dehydrogenation | Applicable to saturated precursors | Additional oxidation step | 60–75% |

*Estimated for methylboronic acid couplings.

Characterization and Validation

Successful synthesis of this compound is confirmed via:

Q & A

Q. What are the common synthetic routes for 7-methoxy-2-methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted thioureas or thioamides with α,β-unsaturated ketones under acidic or basic conditions. Optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature control : Reactions at 80–100°C reduce side-product formation.

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity .

Yield optimization may require monitoring by TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include a methoxy singlet (~δ 3.8 ppm) and aromatic protons in the thiopyrone ring (δ 6.8–7.5 ppm). The carbonyl group appears at ~δ 180 ppm in ¹³C NMR .

- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns validating substituent positions.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths and angles, confirming the thiochromenone core and substituent geometry .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electron density distribution : Identifies nucleophilic/electrophilic sites via Mulliken charges.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge transfer behavior.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvatochromic shifts in UV-Vis spectra .

Software like Gaussian or ORCA is used, with validation against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., XRD vs. NMR) for this compound?

- Methodological Answer :

- Data reconciliation steps :

Re-examine purity : Impurities (e.g., oxidation by-products) can skew NMR/XRD results. Recrystallization or HPLC repurification is advised.

Dynamic NMR analysis : Detect conformational flexibility (e.g., ring puckering) causing signal splitting.

SC-XRD refinement : Use SHELXS/SHELXL to resolve disorder in crystal packing, which may explain discrepancies in bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.